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Introduction

This document provides detailed application notes and protocols for the deposition of silicon
nitride (SiNx) thin films using plasma-enhanced atomic layer deposition (PE-ALD). While the
initial request specified the use of Bis(ethylmethylamino)silane (BEMAS) as the silicon
precursor, a thorough review of scientific literature did not yield specific process parameters for
the ALD of silicon nitride using this particular chemical.

However, extensive data is available for a closely related aminosilane precursor,
Bis(diethylamino)silane (BDEAS). Given the structural similarity between BEMAS and BDEAS,
the process parameters and resulting film properties are expected to be comparable. This
document will, therefore, focus on the well-documented BDEAS-based PE-ALD process for
silicon nitride, providing researchers with a robust starting point for their experiments.

Aminosilane precursors are widely used in the semiconductor industry for depositing high-
guality silicon-based films at low temperatures (<400 °C). Compared to traditional chlorosilane
precursors, aminosilanes offer advantages such as reduced corrosivity and safer handling.[1]
PE-ALD is particularly advantageous for SiNx deposition as it allows for lower process
temperatures compared to thermal ALD, which is critical for applications with limited thermal
budgets.
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Experimental Data and Process Parameters

The following tables summarize key process parameters and resulting film properties for the
PE-ALD of silicon nitride using BDEAS and a nitrogen (N2) plasma. The data has been
compiled from studies on low-temperature, atmospheric-pressure PE-spatial-ALD.

Table 1: Process Parameters for BDEAS PE-ALD of SiNx

Parameter Value Notes Source

. Bis(diethylamino)silan
Silicon Precursor - [2]
e (BDEAS)

From a dielectric
Nitrogen Source N2 Plasma barrier discharge [2]
(DBD) source.

Lower temperatures
150 - 250 °C are achievable with [2]
PE-ALD.

Deposition

Temperature

In a spatial ALD setup
109 - 200 ms with a rotation speed [2]
of 20 RPM.

Precursor Exposure

Time

In a spatial ALD setup
N2 Plasma Exposure

) 109 - 200 ms with a rotation speed [2]
Time
of 20 RPM.
For a rotation speed
Total ALD Cycle Time 3 seconds of 20 RPM in a spatial  [2]

ALD system.

Table 2: Influence of Deposition Temperature on SiNx Film Properties
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Deposition Growth Per Carbon Oxygen H-bond

Temp. (°C) Cycle (Alcycle) Content (at.%) Content (at.%) Density (cm~—3)
150 0.31 13.7 10.3 ~5.5 x 102

200 0.22 - - -

250 0.19 7.5 14.0 ~4.7 x 1022

Data sourced from atmospheric-pressure PE-spatial-ALD experiments.[2]

Experimental Protocols

This section outlines a typical protocol for the deposition of silicon nitride via PE-ALD using
BDEAS and an Nz plasma in a conventional (temporal) ALD reactor.

1. Substrate Preparation a. Use single-crystal silicon wafers as substrates. b. If a native oxide
layer is undesirable, perform an ex-situ dip in a dilute hydrofluoric acid (HF) solution (e.g., 2%
HF for 60 seconds) to remove it. c. Immediately rinse with deionized (DI) water and dry with
high-purity nitrogen gas. d. Load the substrate into the ALD reactor load-lock chamber promptly
to minimize re-oxidation.

2. Reactor Setup and Conditions a. Set the desired substrate deposition temperature (e.g., 250
°C). b. Heat the BDEAS precursor canister to a suitable temperature (e.g., 70 °C) to ensure
adequate vapor pressure. c. Maintain the precursor delivery lines at a higher temperature than
the canister (e.g., 100 °C) to prevent condensation. d. Use a high-purity inert gas, such as
Argon (Ar), as the carrier and purge gas.

3. ALD Deposition Cycle The ALD process consists of a repeating four-step cycle:

a. Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber for a set duration
(e.g., 0.5 - 2.0 seconds). The precursor will adsorb and react with the substrate surface in a
self-limiting manner. b. Step 2: Inert Gas Purge: Purge the chamber with Ar gas for a sufficient
time (e.g., 5 - 10 seconds) to remove any unreacted BDEAS molecules and gaseous
byproducts. c. Step 3: N2 Plasma Pulse: Introduce Nz gas and ignite the plasma for a specific
duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with the adsorbed
precursor layer to form silicon nitride. d. Step 4: Inert Gas Purge: Purge the chamber again with
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Ar gas (e.g., 5 - 10 seconds) to remove plasma byproducts and any remaining reactive species
before the next cycle begins.

4. Film Deposition Repeat the ALD cycle (Steps 3a-3d) until the desired film thickness is
achieved. The total thickness is linearly proportional to the number of cycles performed.

5. Post-Deposition Characterization a. Allow the substrate to cool down under an inert
atmosphere. b. Unload the substrate from the reactor. c. Characterize the deposited SiNx film
using appropriate techniques, such as: i. Spectroscopic Ellipsometry: To determine film
thickness and refractive index. ii. X-ray Photoelectron Spectroscopy (XPS): To determine
elemental composition and identify impurities (e.g., carbon, oxygen). iii. Fourier-Transform
Infrared Spectroscopy (FTIR): To analyze chemical bonding (e.g., Si-N, Si-H, N-H bonds). iv.
Wet Etch Rate (WER) Test: Using a dilute HF solution to assess film density and quality.

Visualizations

BDEAS PE-ALD Cycle Diagram

PE-ALD Cycle for SiNx using BDEAS

Remove
Byproducts
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Click to download full resolution via product page
Caption: A diagram illustrating the four sequential steps of the BDEAS PE-ALD process.

Experimental Workflow Diagram
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General Experimental Workflow for SiNx ALD
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Caption: A flowchart outlining the typical workflow for SiNx deposition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Deposition of Silicon Nitride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6360028#process-parameters-for-bemas-ald-of-
silicon-nitride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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